(R)-butane-1,2-diol
(R)-butane-1,2-diol
(R)-butane-1,2-diol is a butane-1,2-diol of R-configuration. It is an enantiomer of a (S)-butane-1,2-diol. It derives from a hydride of a butane.
Brand Name:
Vulcanchem
CAS No.:
40348-66-1
VCID:
VC21193468
InChI:
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1
SMILES:
CCC(CO)O
Molecular Formula:
C4H10O2
Molecular Weight:
90.12 g/mol
(R)-butane-1,2-diol
CAS No.: 40348-66-1
Cat. No.: VC21193468
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-butane-1,2-diol is a butane-1,2-diol of R-configuration. It is an enantiomer of a (S)-butane-1,2-diol. It derives from a hydride of a butane. |
|---|---|
| CAS No. | 40348-66-1 |
| Molecular Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| IUPAC Name | (2R)-butane-1,2-diol |
| Standard InChI | InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 |
| Standard InChI Key | BMRWNKZVCUKKSR-SCSAIBSYSA-N |
| Isomeric SMILES | CC[C@H](CO)O |
| SMILES | CCC(CO)O |
| Canonical SMILES | CCC(CO)O |
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